molecular formula C9H9F3N2O4S B2818676 N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline CAS No. 1579-87-9

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline

Cat. No.: B2818676
CAS No.: 1579-87-9
M. Wt: 298.24
InChI Key: GRMROGBILXDRPV-UHFFFAOYSA-N
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Description

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is a fluorinated aromatic compound characterized by a nitro (-NO₂) group at the 2-position, a trifluoromethanesulfonyl (-SO₂CF₃) group at the 4-position, and an ethyl (-CH₂CH₃) substituent on the aniline nitrogen.

Properties

IUPAC Name

N-ethyl-2-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c1-2-13-7-4-3-6(5-8(7)14(15)16)19(17,18)9(10,11)12/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMROGBILXDRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves several steps. One common method includes the nitration of N-ethyl-4-trifluoromethanesulfonylaniline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Angiotensin II Type 1 Receptor Antagonism

One of the primary applications of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is its role as an angiotensin II type 1 receptor antagonist. This activity is crucial in the development of antihypertensive medications. The compound has been shown to effectively inhibit the angiotensin II receptor, which is implicated in hypertension and related cardiovascular conditions.

Neprilysin Inhibition

In addition to its receptor antagonism, this compound also exhibits neprilysin inhibition. Neprilysin is an enzyme that degrades vasoactive peptides, including natriuretic peptides that promote vasodilation and diuresis. By inhibiting neprilysin, this compound can enhance the levels of these peptides, contributing to its therapeutic effects in managing heart failure and hypertension .

Pharmacological Studies

Research Tool for Biological Assays

The compound serves as a valuable research tool in biological assays aimed at studying the effects of angiotensin II receptor antagonism and neprilysin inhibition. Researchers utilize it to evaluate new chemical entities by comparing their biological activity against established benchmarks provided by this compound. This comparative analysis helps in understanding the pharmacodynamics of new drugs .

Case Studies

Therapeutic Efficacy in Hypertension

In clinical studies, compounds similar to this compound have demonstrated significant efficacy in lowering blood pressure among patients with hypertension. For instance, a study highlighted that patients receiving a combination therapy involving an angiotensin II receptor antagonist and a neprilysin inhibitor showed improved outcomes compared to those on standard treatments alone .

Combination Therapies

The compound has been investigated for its utility in combination therapies. It can be formulated with other antihypertensive agents such as diuretics or calcium channel blockers, enhancing therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .

Data Tables

Application Mechanism Clinical Relevance
Angiotensin II Receptor AntagonismBlocks angiotensin II binding to its receptorReduces blood pressure
Neprilysin InhibitionPrevents degradation of vasoactive peptidesEnhances vasodilation
Research ToolUsed in biological assays for drug evaluationSupports development of new therapeutics

Mechanism of Action

The mechanism of action of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct toxicological or pharmacological data for N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline are unavailable, comparisons can be drawn with structurally related nitroaromatic and sulfonamide derivatives. Below is an analysis based on structural analogs and their documented properties.

Nitrofuran Derivatives

Nitrofuran compounds, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide (), share nitro functional groups but differ in core structure. These compounds are potent carcinogens in rodents, inducing bladder carcinomas (29/29 rats) and gastric tumors (21/22 mice), respectively . In contrast, 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine caused hemangioendothelial sarcomas in rats (32/32) .

Trifluoromethanesulfonyl-Containing Compounds

The trifluoromethanesulfonyl (triflyl) group is a strong electron-withdrawing moiety. For example, 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride () shares the sulfonyl group but lacks nitro or ethylamine substituents. Triflyl groups are often used to enhance metabolic stability in pharmaceuticals, suggesting that this compound may exhibit greater chemical inertness compared to non-fluorinated analogs.

Ethyl-Substituted Anilines

Ethyl substituents on aniline derivatives can influence solubility and bioavailability. For instance, N-ethyl-4-nitroaniline is a precursor in dye synthesis but lacks the triflyl group.

Data Tables

Table 2: Physicochemical Properties (Hypothetical)

Property This compound N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide
Molecular Weight ~314 g/mol (estimated) 255.2 g/mol
LogP (Lipophilicity) High (due to -SO₂CF₃) Moderate
Solubility Low in water Low in water

Biological Activity

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline, a compound with the molecular formula C9H9F3N2O4SC_9H_9F_3N_2O_4S, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a nitro group and a trifluoromethanesulfonyl moiety, which are critical for its biological activity. The synthesis typically involves several steps, including the introduction of the nitro group and trifluoromethanesulfonyl group onto an aniline scaffold. The synthetic pathway can include:

  • Nitration of Aniline : Introduction of the nitro group at the 2-position.
  • Sulfonylation : Reaction with trifluoromethanesulfonyl chloride to introduce the sulfonyl group.
  • Alkylation : Addition of the ethyl group to form the final product.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often display activity against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains. For instance, related compounds with nitro groups have demonstrated potent antitubercular activity with minimum inhibitory concentrations (MICs) as low as 4 μg/mL against M. tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Related Nitro Compounds

Compound NameMIC (μg/mL)Target Organism
Compound A4M. tuberculosis H37Rv
Compound B16Rifampicin-resistant TB
This compoundTBDTBD

Antitumor Activity

Research indicates that similar nitroanilines possess antitumor properties. For example, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth without significant toxicity to normal cells . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Antitubercular Activity Evaluation : A study synthesized a series of derivatives based on nitroanilines and tested their efficacy against M. tuberculosis. The most potent derivative exhibited an MIC comparable to established antitubercular agents, indicating a potential for development into new treatments .
  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain analogs of this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could disrupt cellular processes in bacteria and cancer cells, leading to cell death through oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step process. One documented route involves reacting ethylamine hydrochloride with 4-chloro-3-nitrobenzotrifluoride under controlled temperatures (typically 60–80°C) with catalysts like triethylamine to promote nucleophilic substitution. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions . Comparative studies show that substituting ethylamine with methylamine alters regioselectivity, highlighting the importance of reagent selection .

Q. How is This compound characterized for structural confirmation and purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify substituent positions (e.g., ethyl group at N, nitro at C2, trifluoromethanesulfonyl at C4) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 295.05 (C9_9H10_{10}F3_3N2_2O4_4S) .
  • HPLC : Reversed-phase chromatography with UV detection at 254 nm assesses purity (>98% required for biological studies) .

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer : It serves as:

  • A synthetic intermediate for fluorinated aromatic amines in medicinal chemistry (e.g., antimicrobial agents) .
  • A model substrate for studying electron-withdrawing group effects on aromatic substitution reactions .
  • A reference standard in environmental analysis for detecting sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of This compound analogs?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., nitro group positioning). For example:

CompoundSubstituent PositionsObserved Activity
N-Ethyl-2-nitro-4-(trifluoromethyl)anilineNitro (C2), CF3_3 (C4)Antimicrobial
4-Nitro-2-(trifluoromethyl)anilineNitro (C4), CF3_3 (C2)Inactive
  • Approach : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes like dihydrofolate reductase. Validate with in vitro assays .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Methodological Answer : Common impurities include:

  • N-Methyl analogs : Formed via methylamine contamination. Mitigation: Use ultra-pure ethylamine and monitor reaction pH .
  • Sulfonamide byproducts : Arise from incomplete trifluoromethanesulfonylation. Mitigation: Optimize sulfonyl chloride equivalents and reaction time .
  • Analytical QC : Employ LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to track impurities .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer :

  • Stability Data :
SolventTemperature (°C)Degradation (%) at 6 months
DMSO-20<5%
Acetone2515–20%
  • Recommendation : Store in anhydrous DMSO at -20°C under argon. Avoid protic solvents to prevent hydrolysis of the sulfonamide group .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The nitro and trifluoromethanesulfonyl groups create electron-deficient C4 and C6 positions, favoring attack by soft nucleophiles (e.g., thiols) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to validate computational predictions .

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